Itavastatin - 147511-69-1

Itavastatin

Catalog Number: EVT-253023
CAS Number: 147511-69-1
Molecular Formula: C50H46CaF2N2O8
Molecular Weight: 881.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Itavastatin, also known as itavastatin, is a synthetic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor. [ [] ] It belongs to the class of drugs known as statins. [ [], [], [], [], [], [], [] ] Itavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. [ [], [], [], [] ] Its role in scientific research involves studying its mechanism of action, exploring its impact on lipid metabolism, and investigating its potential therapeutic effects in various disease models, including cardiovascular disease, liver disease, and chronic kidney disease. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]

Future Directions
  • Personalized medicine: Investigating the impact of genetic polymorphisms on pitavastatin pharmacokinetics and pharmacodynamics to optimize treatment strategies for individual patients. [ [], [] ]
  • Nanoparticle-based drug delivery: Further exploring the potential of nanoparticle-mediated delivery of pitavastatin to enhance its therapeutic efficacy and reduce potential side effects in various disease models. [ [], [], [], [], [] ]
Source and Classification

Pitavastatin is derived from fermentation products of certain fungi and is classified as a member of the statin class of drugs. Statins are inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), an enzyme crucial for cholesterol biosynthesis. The chemical name for pitavastatin is sodium (3R, 5S, E)-7-(2-cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl)-3,5-dihydroxyhept-6-enoate, with the molecular formula C25H23FNO4NaC_{25}H_{23}FNO_{4}Na and a molecular weight of approximately 443.15 g/mol .

Synthesis Analysis

Pitavastatin can be synthesized through several methods that involve multiple steps. One notable synthesis route includes the use of R-(−)-camphor sulfonic acid in a reaction with tert-butyl-(3R,5S,6Z)-7-{2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl}-3,5-isopropylidenedioxy-6-heptenoate in a nitrile solvent . The synthesis process typically involves:

  1. Reaction Setup: Combining the reactants in a suitable solvent under controlled conditions.
  2. Concentration: Distilling off excess solvent to concentrate the reaction mass.
  3. Isolation: Using techniques like filtration or centrifugation to isolate pitavastatin tert-butyl ester.
  4. Crystallization: Further processing to obtain stable crystalline forms of pitavastatin calcium with specific water content and physical properties .

The synthesis can be optimized by adjusting parameters such as temperature, pressure, and solvent choice to enhance yield and purity.

Molecular Structure Analysis

The molecular structure of pitavastatin features a quinoline core with various functional groups that contribute to its biological activity. Key structural characteristics include:

  • Chiral Centers: The presence of chiral centers at specific positions (3R and 5S) contributes to its pharmacological efficacy.
  • Functional Groups: Hydroxyl groups (-OH) at positions 3 and 5 enhance solubility and bioactivity.
  • Cyclopropyl Group: This moiety is critical for its interaction with the HMG-CoA reductase enzyme.

The three-dimensional conformation plays a significant role in its binding affinity to target enzymes .

Chemical Reactions Analysis

Pitavastatin participates in various chemical reactions that are essential for its synthesis and metabolism:

  1. Hydrolysis: Pitavastatin can undergo hydrolysis to form its lactone metabolite.
  2. Glucuronidation: It is metabolized by uridine 5'-diphosphate glucuronosyltransferases (UGT1A3 and UGT2B7) into glucuronide conjugates.
  3. Oxidation: Minor metabolic pathways involve oxidation reactions mediated by cytochrome P450 enzymes (CYP2C9 and CYP2C8) leading to various metabolites .

These reactions are crucial for understanding both the pharmacokinetics and potential drug interactions of pitavastatin.

Mechanism of Action

Pitavastatin exerts its therapeutic effects primarily through competitive inhibition of HMG-CoA reductase. This inhibition leads to:

The pharmacodynamics of pitavastatin demonstrate dose-dependent effects on lipid profiles.

Physical and Chemical Properties Analysis

Pitavastatin exhibits several important physical and chemical properties:

  • Appearance: It appears as a white to pale yellow powder.
  • Solubility: Pitavastatin sodium is freely soluble in water but shows pH-dependent solubility characteristics.
  • Stability: Different polymorphic forms exist; for instance, crystalline forms have been identified that exhibit varying stability profiles under different environmental conditions .
  • Melting Point: The melting point ranges around 120 °C, which affects its formulation stability.

These properties are critical for drug formulation and delivery systems.

Applications

Pitavastatin is primarily used in clinical settings for:

  • Hyperlipidemia Treatment: It effectively lowers elevated cholesterol levels in patients with dyslipidemia.
  • Cardiovascular Risk Reduction: Clinical studies have demonstrated that pitavastatin significantly reduces the risk of cardiovascular events in high-risk populations.
  • Research Applications: Ongoing studies explore its effects on metabolic syndrome and other cardiovascular conditions beyond cholesterol management.

The versatility of pitavastatin makes it a valuable compound in both therapeutic settings and research environments.

Introduction to Pitavastatin: Historical Context and Pharmacological Classification

Discovery and Development: From NK-104 to Clinical Approval

Pitavastatin (initially designated NK-104 or itavastatin) emerged from targeted drug discovery efforts by Nissan Chemical Industries Ltd. in Japan during the late 1980s, culminating in a formal patent filing in 1987 [3] [7]. Its molecular design strategically incorporated a cyclopropyl substituent on the quinoline core structure—a deliberate divergence from the isopropyl groups prevalent in earlier synthetic statins like fluvastatin. This structural innovation conferred enhanced binding affinity to the catalytic site of HMG-CoA reductase while simultaneously optimizing metabolic stability [1] [6]. Following extensive preclinical evaluations demonstrating potent cholesterol-lowering efficacy and a favorable pharmacokinetic profile, Kowa Pharmaceuticals Ltd. spearheaded clinical development [7].

The compound achieved its first global regulatory approval in Japan in July 2003 under the brand name LIVALO®, marking its entry as the seventh commercially available statin [3] [4]. Subsequent approvals followed across Asia, including South Korea (2005) and Thailand (2008). Pitavastatin calcium (as LIVALO®) received U.S. Food and Drug Administration (FDA) approval in August 2009 for treating primary hyperlipidemia and heterozygous familial hypercholesterolemia [4] [9]. European marketing authorization (Livazo®) was granted in 2010 [7]. This staged global rollout reflected the compound’s emergence as a significant addition to the statin armamentarium in the early 21st century.

Table 1: Key Milestones in Pitavastatin Development

YearMilestoneRegion/EntitySignificance
1987Compound PatentedJapan (Nissan Chemical)Protection of novel cyclopropyl-containing quinoline statin structure [3] [7]
2003First Regulatory Approval (LIVALO®)JapanInitial market entry based on efficacy/safety data [3] [4]
2005ApprovalSouth KoreaExpansion in Asian markets [7]
2009FDA ApprovalUnited StatesIndication: Primary hyperlipidemia and HeFH [4] [9]
2010European Approval (Livazo®)European UnionCompletion of major market authorizations [7]

Comparative Pharmacodynamics Within the Statin Class

Pitavastatin functions as a competitive, reversible inhibitor of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway of hepatic cholesterol biosynthesis. Its inhibition constant (Ki ≈ 1.7 nM) against purified HMGCR demonstrates superior potency compared to early generation statins like pravastatin (Ki ≈ 6.8 nM), being approximately fourfold more potent [1] [6]. This high affinity translates directly into robust LDL-cholesterol (LDL-C) reduction. Dose-response studies in hypercholesterolemic patients established that pitavastatin (1-4 mg/day) achieves LDL-C reductions ranging from 31% to 47%, positioning its efficacy comparably to atorvastatin at significantly higher doses (10-40 mg/day) and superior to pravastatin at 40 mg/day [5] [7]. Animal studies further corroborated its potency, showing pitavastatin's effect on reducing total cholesterol in models was approximately 10 times stronger than simvastatin or pravastatin [5].

Beyond LDL-C lowering, pitavastatin exhibits distinct effects on high-density lipoprotein cholesterol (HDL-C). Clinical trials, including the 104-week LIVES study and the 70-month CIRCLE observational study, consistently reported significant increases in HDL-C, particularly pronounced (up to 24.6%) in patients with baseline HDL-C <40 mg/dL. This HDL-C elevating effect appears more sustained or potentiated compared to atorvastatin in long-term observations [3] [6]. Mechanistically, this may relate to reduced cholesteryl ester transfer protein (CETP) activity and enhanced apolipoprotein A-I synthesis [3] [6].

Pharmacokinetically, pitavastatin possesses unique characteristics. It boasts the highest oral bioavailability among statins (~60-80%), attributed to its efficient absorption and limited first-pass metabolism [1] [4] [6]. Pitavastatin is moderately lipophilic (Log P = 1.49), facilitating hepatoselectivity. Crucially, its metabolism relies minimally on the cytochrome P450 (CYP) system. While primarily undergoing glucuronidation via UGT1A3 and UGT2B7, only a minor fraction (<20%) is metabolized by CYP2C9 and CYP2C8 isoforms [4] [6] [9]. This confers a significantly reduced potential for CYP-mediated drug-drug interactions compared to statins heavily dependent on CYP3A4 (e.g., simvastatin, lovastatin, atorvastatin) or CYP2C9 (fluvastatin) [2] [6] [7]. Pitavastatin undergoes enterohepatic circulation, with predominant excretion (79%) via feces [4] [9]. Its plasma half-life (~11 hours) supports once-daily dosing [4] [6].

Table 2: Comparative Pharmacodynamic and Pharmacokinetic Profile of Major Statins

StatinOriginIC₅₀ (nM) (HepG2 cells)Relative PotencyBioavailability (%)Major Metabolic Pathway(s)Key Distinguishing Feature(s)
PitavastatinSynthetic5.8 [6] [7]High (1-4 mg dose range ≈ 10-80 mg simvastatin)~60-80 [1] [4] [6]Glucuronidation (UGT1A3/2B7); Minor CYP2C9/2C8 [4] [6] [9]Highest bioavailability; Minimal CYP metabolism; Pronounced HDL-C increase; Neutral gluco-metabolic profile
AtorvastatinSynthetic~15 [6] [7]High~14 [2] [6]CYP3A4 [2] [6]Long half-life; Extensive CYP3A4 metabolism
RosuvastatinSynthetic~12 [6] [7]High~20 [2] [6]Minimal CYP2C9/CYP2C19; Direct excretion [2]High LDL-C reduction potency; Low lipophilicity
SimvastatinFungal (Semi-synthetic)~11 [6] [7]Moderate<5 [2] [6]CYP3A4 (Prodrug) [2]Prodrug requiring activation; High CYP3A4 interaction risk
PravastatinFungal (Semi-synthetic)~55 [6] [7]Low~17 [2] [6]Sulfation; Direct excretion [2]Hydrophilic; Low protein binding; Minimal CYP involvement
FluvastatinSynthetic~18 [6] [7]Low-Moderate~24 [2] [6]CYP2C9 (>75%) [2]Short half-life; Significant CYP2C9 metabolism

Pitavastatin also demonstrates a potentially advantageous metabolic profile, particularly regarding glucose homeostasis. Unlike some statins associated with increased insulin resistance and elevated HbA1c, pitavastatin has shown neutral or even potentially beneficial effects on glycemic parameters in preclinical and clinical studies, including reductions in HOMA-IR and HbA1c in diabetic patients [6] [7]. This is postulated to involve increased adiponectin levels and reduced inflammatory pathways impacting insulin signaling [6] [7]. Furthermore, research indicates potential pleiotropic effects beyond lipid modulation, including induction of cancer cell apoptosis via autophagy flux blockade and ER stress [10], and improvement of endothelial function [7]. These properties highlight pitavastatin's distinct pharmacodynamic niche within the statin class.

Properties

CAS Number

147511-69-1

Product Name

Pitavastatin

IUPAC Name

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C50H46CaF2N2O8

Molecular Weight

881.0 g/mol

InChI

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1

InChI Key

RHGYHLPFVJEAOC-FFNUKLMVSA-L

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F

Solubility

Very slightly soluble

Synonyms

(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
itavastatin
itavastatin calcium
nisvastatin
NK 104
NK-104
P 872441
P-872441
pitavastatin
pitavastatin calcium
pitavastatin lactone

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]

Isomeric SMILES

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.